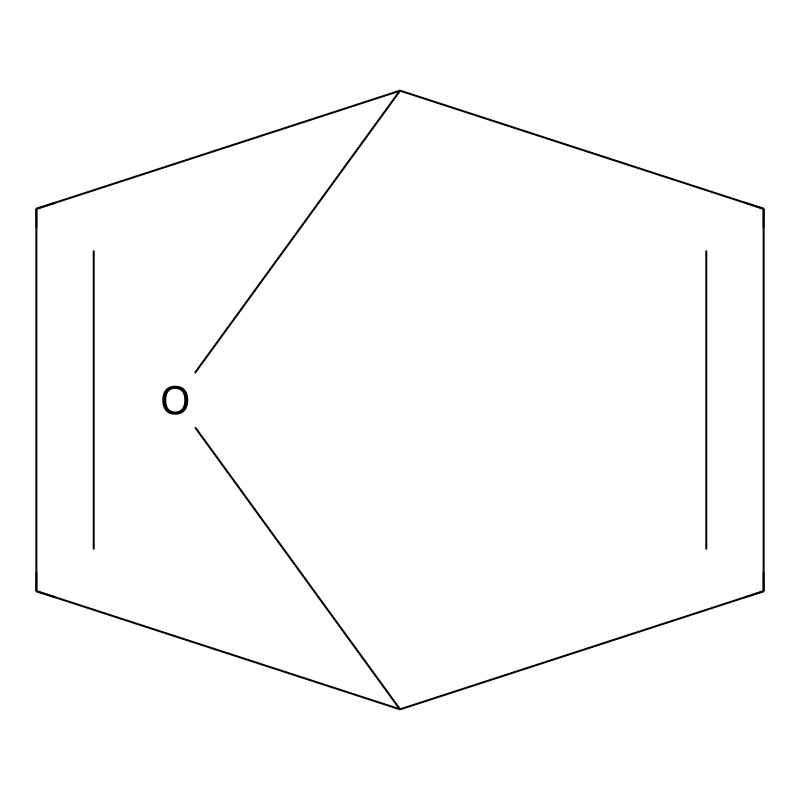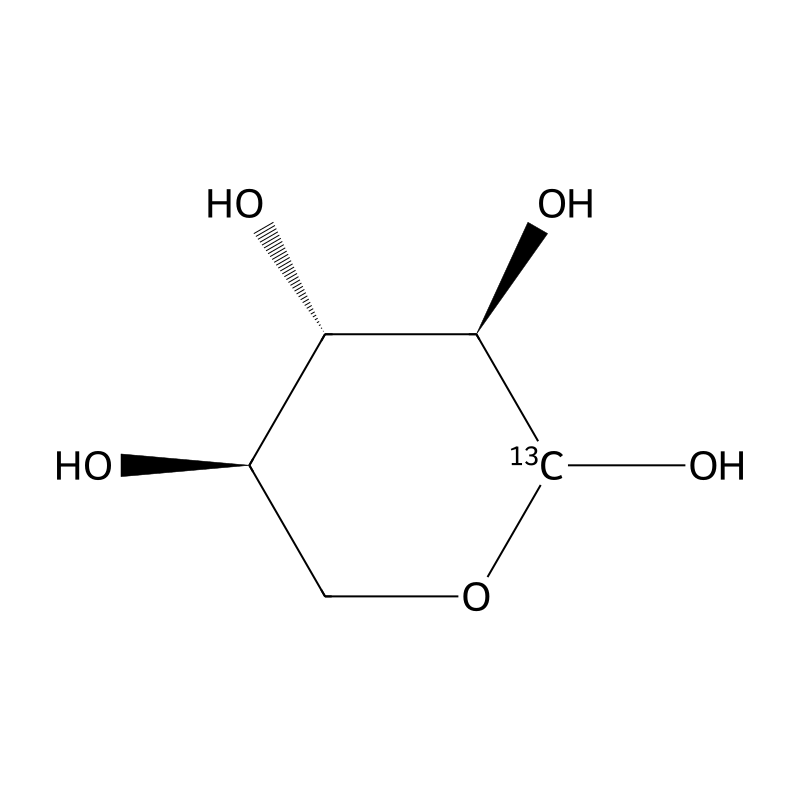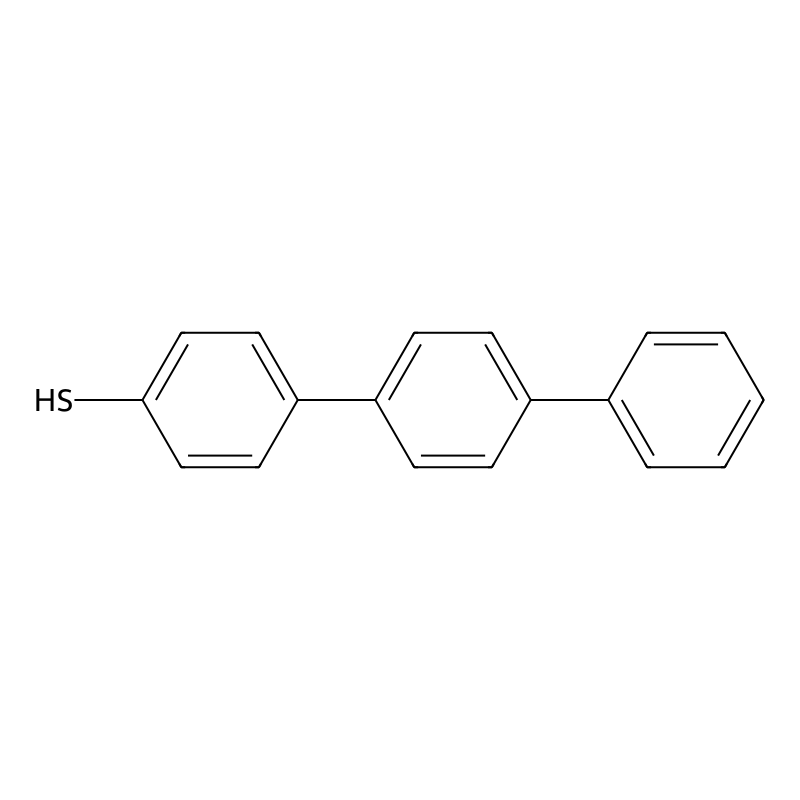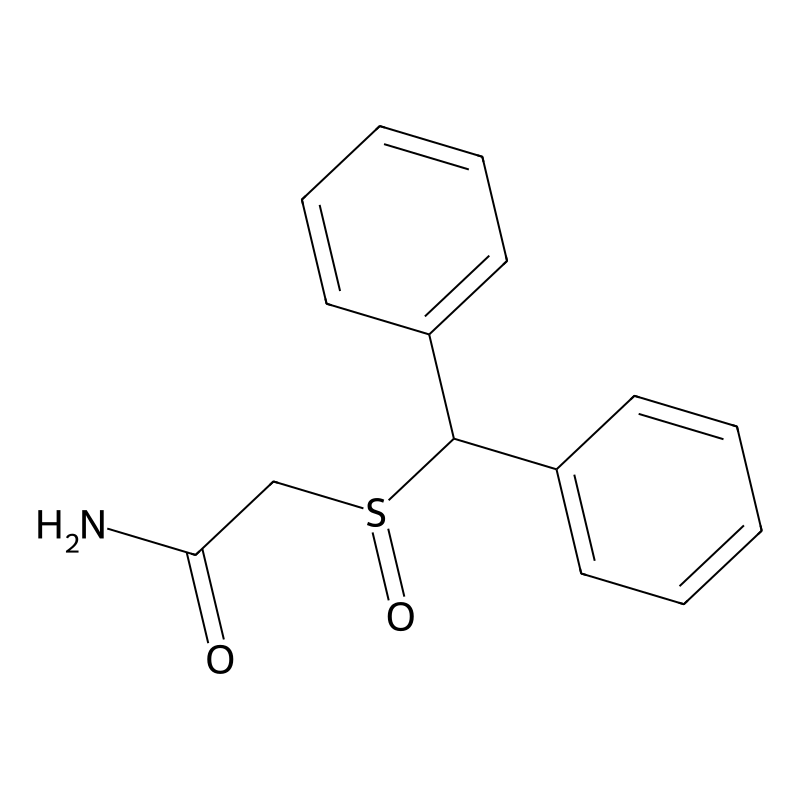2-Methyl-3-heptanone
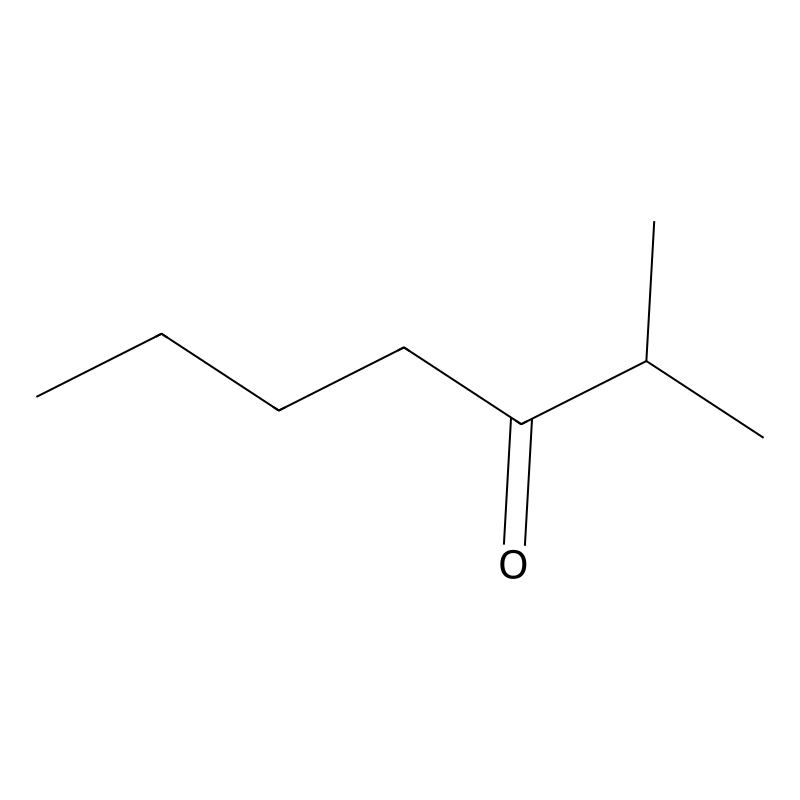
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible at room temperature (in ethanol)
Canonical SMILES
Occurrence and Properties
2-Methyl-3-heptanone, also known as isobutyl methyl ketone (IBMK), is a colorless to light yellow liquid at room temperature []. It occurs naturally in some plants, including the muscadine grape (Vitis rotundifolia) and the Holy Ghost orchid (Peristeria elata) []. 2-Methyl-3-heptanone is classified as a ketone, a type of organic compound containing a carbonyl group (C=O) [].
Applications in Analytical Chemistry
2-Methyl-3-heptanone finds use in analytical chemistry as an internal standard in various techniques for identifying and quantifying volatile compounds []. An internal standard is a known compound added to a sample to account for variations during analysis, allowing for more accurate comparisons between samples [].
Here are some specific examples of its use:
- Analysis of volatile compounds in Thai soy sauce: 2-Methyl-3-heptanone was employed as an internal standard in three different sample preparation methods for volatile compound analysis in Thai soy sauce.
- Identification of flavor compounds in stored nonfat dry milk: Researchers used 2-Methyl-3-heptanone as an internal standard in combination with gas chromatography-olfactometry and aroma extract dilution analysis to identify volatile flavor compounds in stored nonfat dry milk.
Molecular Structure Analysis
2-Methyl-3-heptanone has a seven-carbon chain (heptane) with a ketone functional group (C=O) attached to the third carbon. A methyl group (CH3) is bonded to the second carbon []. This structure gives it several key features:
- Carbonyl group (C=O): This polar group makes 2-Methyl-3-heptanone weakly soluble in water but soluble in organic solvents [].
- Asymmetry: The two methyl groups (one on the second carbon, the other on the fourth) create a chiral center, meaning the molecule can exist in non-superimposable mirror images (R and S enantiomers) [].
Chemical Reactions Analysis
- Nucleophilic addition: The carbonyl group can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds. For example, it can react with alcohols to form hemiketals or acetals.
- Oxidation: Under strong oxidizing conditions, 2-Methyl-3-heptanone can be cleaved at the carbonyl carbon, forming shorter chain carboxylic acids.
Physical And Chemical Properties Analysis
- Appearance: Colorless to light yellow liquid [].
- Odor: Mild odor (data not readily available).
- Melting point: Data not readily available.
- Boiling point: Data not readily available.
- Solubility: Soluble in organic solvents, weakly soluble in water [].
Data scarcity: Due to its role as a reference compound, detailed physical and chemical property data for 2-Methyl-3-heptanone might be limited.
2-Methyl-3-heptanone itself doesn't have a known biological function. Its primary use in scientific research is as an internal standard for various analytical techniques.
- Internal standard: In chromatography (gas chromatography, GC; high-performance liquid chromatography, HPLC), 2-Methyl-3-heptanone can be added to a sample in a known amount. By comparing the retention time (GC) or peak area (HPLC) of the analyte of interest to the internal standard, researchers can quantify the amount of the analyte present [, ].
- Mildly irritating: May irritate skin and eyes upon contact.
- Flammable: Organic solvents containing 2-Methyl-3-heptanone should be handled with standard flammable liquid precautions.
- Nucleophilic Addition: Ketones can react with nucleophiles, such as Grignard reagents or hydride reducing agents, to form alcohols.
- Oxidation: While ketones are generally resistant to oxidation, they can be oxidized under strong conditions to form carboxylic acids.
- Condensation Reactions: It can participate in aldol condensation reactions when reacted with other carbonyl compounds.
The reactivity of 2-Methyl-3-heptanone is influenced by its structure, which allows it to participate in various organic synthesis pathways .
Research indicates that 2-Methyl-3-heptanone exhibits biological activity, particularly as a flavoring agent and fragrance component. Its pleasant aroma makes it appealing in food and cosmetic products. Additionally, studies suggest potential antimicrobial properties, although further research is needed to fully understand its biological effects .
Several methods exist for synthesizing 2-Methyl-3-heptanone:
- Alkylation of Acetone: This method involves the alkylation of acetone using 1-bromopropane, followed by rearrangement.
- Oxidation of Alcohols: Secondary alcohols can be oxidized using oxidizing agents such as chromic acid or potassium permanganate to yield the corresponding ketone.
- Decarboxylation: Starting from fatty acids, decarboxylation reactions can also lead to the formation of this ketone.
These synthetic routes vary in complexity and yield, depending on the starting materials and conditions used .
2-Methyl-3-heptanone finds applications across various fields:
- Flavoring Agent: It is used in food products due to its fruity flavor profile.
- Fragrance Industry: Utilized in perfumes and cosmetics for its pleasant scent.
- Chemical Intermediate: Serves as a precursor in organic synthesis for producing more complex molecules.
- Analytical Chemistry: Employed as an internal standard in dynamic headspace sampling and solvent extraction techniques .
2-Methyl-3-heptanone shares structural similarities with several other ketones. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
|---|---|---|---|
| 2-Pentanone | C₅H₁₀O | 102 | Shorter carbon chain |
| 3-Heptanone | C₇H₁₄O | 128 | One less methyl group |
| 4-Octanone | C₈H₁₈O | 130 | Longer carbon chain |
| 2-Hexanone | C₆H₁₂O | 126 | Intermediate chain length |
Uniqueness of 2-Methyl-3-heptanone:
- The presence of a methyl group at the second position makes it distinct from other heptanones.
- Its specific flavor profile sets it apart in culinary applications compared to other similar compounds.
Physical Description
XLogP3
Boiling Point
Density
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes





